N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide
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Overview
Description
N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide is an organic compound that belongs to the class of carbothioamides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a cyano group attached to another phenyl ring, and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction. For instance, the synthesis can start with the reaction of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the cyano and carbothioamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for introducing different functional groups.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its properties.
Substitution Reactions: These can occur at the phenyl rings or the carbothioamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, 1-bromobutane.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Butoxyphenyl)acetamide: A precursor in the synthesis of N-(4-Butoxyphenyl)-4-cyanobenzene-1-carbothioamide.
N-(4-Butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Another compound with a butoxyphenyl group, used in different applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
62516-47-6 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-4-cyanobenzenecarbothioamide |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-12-21-17-10-8-16(9-11-17)20-18(22)15-6-4-14(13-19)5-7-15/h4-11H,2-3,12H2,1H3,(H,20,22) |
InChI Key |
ZNEYCDSFPDVDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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